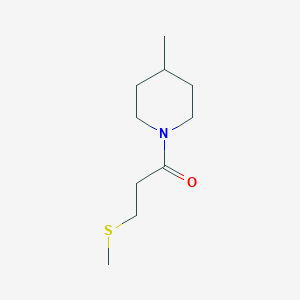
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic stimulant that has been used for recreational purposes and has been associated with adverse effects such as addiction, psychosis, and even death. However, MDPV has also been studied for its potential medicinal properties, particularly in the field of neuroscience.
Wirkmechanismus
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has also been shown to cause oxidative stress, which can lead to damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in the brain. However, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new psychoactive compounds based on the structure of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. Another area of interest is the potential use of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one in treating neurological disorders, particularly those that involve dopamine, norepinephrine, and serotonin. Additionally, research on the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one may lead to new insights into the mechanisms underlying drug addiction and other related disorders.
Synthesemethoden
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonia and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and methylamine.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of these disorders. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in drug discovery, particularly in the development of new psychoactive compounds.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYGMKOTMMVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


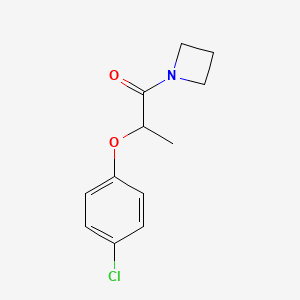
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
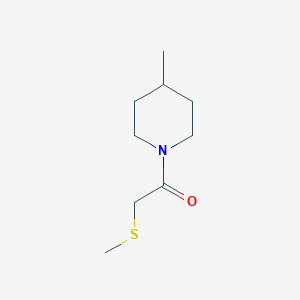
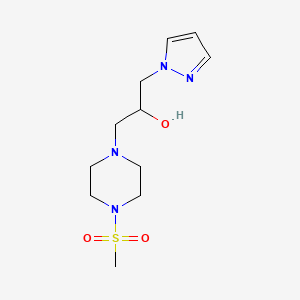
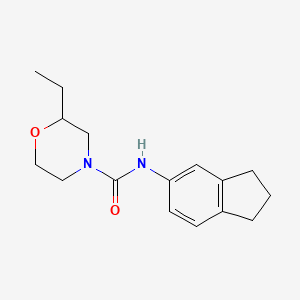


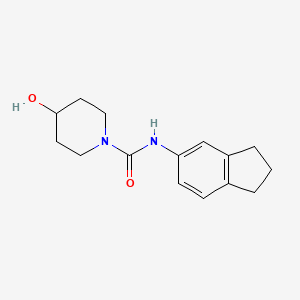
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
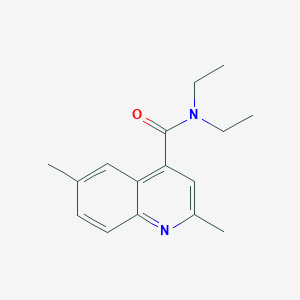
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)